2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride
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Overview
Description
2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride is a fluorinated organic compound with the molecular formula C10H14F2NO·HCl. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is often used in research due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine and a reducing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as:
Continuous flow reactors: For better control over reaction conditions and higher yields
Purification techniques: Crystallization or chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Nucleophilic substitution reactions at the aromatic ring
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions include:
Oxidation: Difluorobenzaldehyde derivatives
Reduction: Difluorophenyl alcohols
Substitution: Difluorophenyl amines or ethers
Scientific Research Applications
2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to receptors: Interact with specific receptors in biological systems
Inhibit enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways
Modulate signaling pathways: Influence cellular signaling pathways, leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride
- 2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride
- 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride
Uniqueness
2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride stands out due to its specific fluorination pattern, which imparts unique reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications.
Properties
Molecular Formula |
C10H14ClF2NO |
---|---|
Molecular Weight |
237.67 g/mol |
IUPAC Name |
2-amino-1-(2,6-difluorophenyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-2-8(13)10(14)9-6(11)4-3-5-7(9)12;/h3-5,8,10,14H,2,13H2,1H3;1H |
InChI Key |
KAWSSVIQOKBTAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=C(C=CC=C1F)F)O)N.Cl |
Origin of Product |
United States |
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